molecular formula C23H20N2O4 B4024450 N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B4024450
M. Wt: 388.4 g/mol
InChI Key: RBBHZZAQNYAFMX-UHFFFAOYSA-N
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Description

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with a molecular formula of C23H20N2O2 This compound is known for its unique structure, which includes a benzodioxine ring fused with a benzylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a series of cyclization reactions. The benzylcarbamoyl group is then introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable electrophile, such as a benzoyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxine oxides, while reduction can produce benzodioxine alcohols .

Scientific Research Applications

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(24-14-16-8-2-1-3-9-16)17-10-4-5-11-18(17)25-23(27)21-15-28-19-12-6-7-13-20(19)29-21/h1-13,21H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBHZZAQNYAFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 3
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N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 5
N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(benzylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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